molecular formula C17H10ClFO5 B2665923 (Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid CAS No. 885952-33-0

(Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

Cat. No. B2665923
CAS RN: 885952-33-0
M. Wt: 348.71
InChI Key: GHPCTXUTGCAZGR-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C17H10ClFO5 and its molecular weight is 348.71. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized various derivatives related to the chemical structure of interest, focusing on their potential applications in different fields. For instance, compounds have been developed for their anti-inflammatory and analgesic activities, as evidenced by the synthesis of new imidazolyl acetic acid derivatives, which showed significant effects against carrageenan-induced rat paw edema and analgesic activity in albino mice (Khalifa & Abdelbaky, 2008). Another study focused on the synthesis of thiazolidinone compounds derived from Schiff bases, evaluating their biological and laser efficacy, indicating their potential in various applications (Saleh et al., 2020).

Potential Applications in Drug Development

The research extends to the development of new compounds with potential medicinal applications. For example, novel fluoro-substituted benzo[b]pyran compounds have been developed with anti-lung cancer activity, showing significant anticancer activity at low concentrations compared to a reference drug (Hammam et al., 2005). Similarly, the synthesis and anti-inflammatory activity of various acetic acid derivatives have been explored, with some compounds demonstrating high activity and low gastric irritation liability (Ackrell et al., 1978).

properties

IUPAC Name

2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFO5/c18-12-2-1-3-13(19)11(12)7-15-17(22)10-5-4-9(6-14(10)24-15)23-8-16(20)21/h1-7H,8H2,(H,20,21)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPCTXUTGCAZGR-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid

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